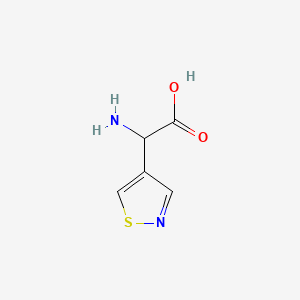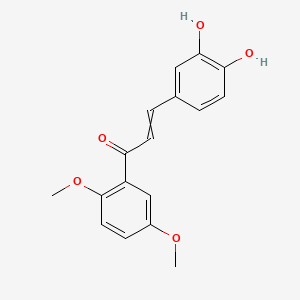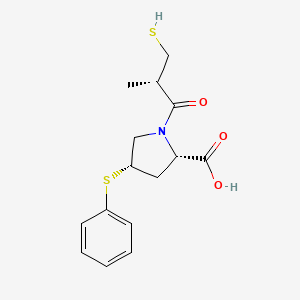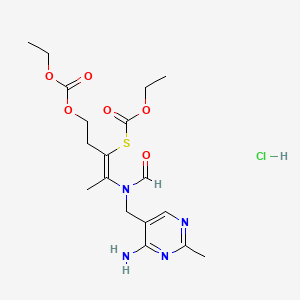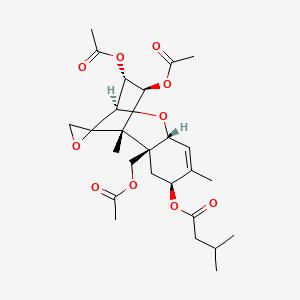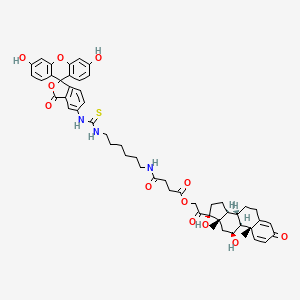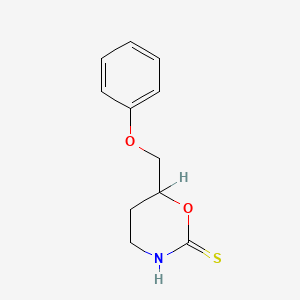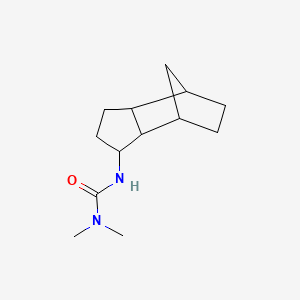![molecular formula C23H26N4O2S B1230090 1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Synthetic Methods and Characterization
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has been explored in various synthetic methods. One such method involves acetylation and nucleophilic substitution reactions to produce tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and substituted pyrimidinone compounds, characterized by spectral analyses including FT IR, 1H NMR, and mass spectroscopy (Zaki, Radwan, & El-Dean, 2017).
Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of a variety of fused heterocyclic compounds. This includes the transformation into chloro-acetylamino derivatives and the creation of aminoiminopyrimidine derivatives, which are then utilized for further heterocyclic syntheses (El-Dean, Radwan, & Zaki, 2010).
Applications in Antitumor Activity
The compound has also been investigated for its potential antitumor activities. Various derivatives synthesized from it have shown effectiveness in inhibiting the proliferation of cancer cell lines, making it a significant subject in cancer research (Liu, Lin, Penketh, & Sartorelli, 1995).
Synthesis of Diverse Chemical Structures
In addition, it serves as a precursor for the synthesis of diverse chemical structures. This includes the synthesis of compounds like cyanoselenoacetamide and its derivatives, showcasing the compound's versatility in organic synthesis (Dyachenko & Vovk, 2013).
Crystal Structure Analysis
Research has also been conducted on the crystal structure of compounds synthesized from this compound, providing insights into its physical and chemical properties (Lu et al., 2017).
Propiedades
Fórmula molecular |
C23H26N4O2S |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
1-amino-N-methyl-5-morpholin-4-yl-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C23H26N4O2S/c1-26(15-7-3-2-4-8-15)23(28)20-19(24)18-16-9-5-6-10-17(16)21(25-22(18)30-20)27-11-13-29-14-12-27/h2-4,7-8H,5-6,9-14,24H2,1H3 |
Clave InChI |
CQGCFJFNPWNIKV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C4=C3CCCC4)N5CCOCC5)N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C4=C3CCCC4)N5CCOCC5)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


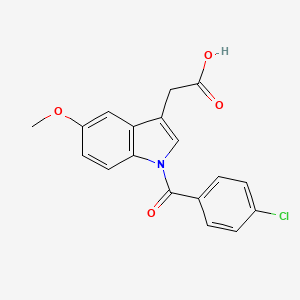
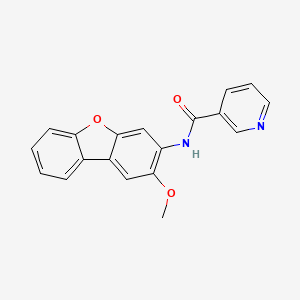
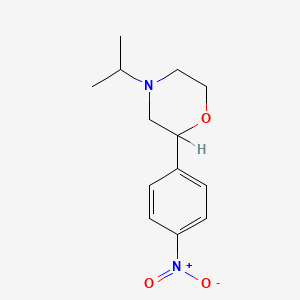
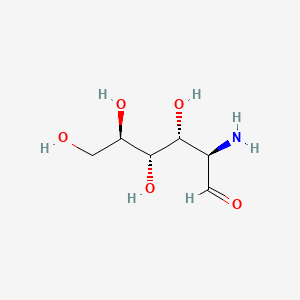
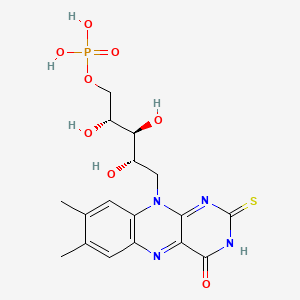
![{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B1230018.png)
